molecular formula C13H9BrN2O3 B14705569 Salicylic acid, 5-((p-bromophenyl)azo)- CAS No. 21461-15-4

Salicylic acid, 5-((p-bromophenyl)azo)-

Cat. No.: B14705569
CAS No.: 21461-15-4
M. Wt: 321.13 g/mol
InChI Key: GNACUIMUGYAZMR-UHFFFAOYSA-N
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Description

Salicylic acid, 5-((p-bromophenyl)azo)- is an azo compound characterized by the presence of a bromophenyl group attached to the salicylic acid molecule through an azo linkage (-N=N-). Azo compounds are known for their vibrant colors and are widely used in dyeing processes. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salicylic acid, 5-((p-bromophenyl)azo)- typically involves a diazo coupling reaction. The process begins with the formation of a diazonium salt from p-bromoaniline. This is achieved by treating p-bromoaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) under ice-cold conditions to maintain the stability of the diazonium salt. The resulting diazonium salt is then coupled with salicylic acid in an alkaline medium, usually sodium hydroxide (NaOH), to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, 5-((p-bromophenyl)azo)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Salicylic acid, 5-((p-bromophenyl)azo)- has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various analytical techniques.

    Biology: Investigated for its antimicrobial properties against gram-positive and gram-negative bacteria.

    Medicine: Explored for potential therapeutic applications due to its biological activity.

    Industry: Utilized in the production of dyes, pigments, and other colorants

Mechanism of Action

The mechanism of action of salicylic acid, 5-((p-bromophenyl)azo)- involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the release of active amines that exert antimicrobial effects. The phenolic group in salicylic acid can interact with proteins and enzymes, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-((p-Nitrophenyl)azo)salicylic acid
  • 5-((p-Chlorophenyl)azo)salicylic acid
  • 5-((p-Methylphenyl)azo)salicylic acid

Uniqueness

Salicylic acid, 5-((p-bromophenyl)azo)- is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making this compound versatile for synthetic modifications. Additionally, the bromine atom enhances the compound’s antimicrobial activity compared to its analogs .

Properties

CAS No.

21461-15-4

Molecular Formula

C13H9BrN2O3

Molecular Weight

321.13 g/mol

IUPAC Name

5-[(4-bromophenyl)diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C13H9BrN2O3/c14-8-1-3-9(4-2-8)15-16-10-5-6-12(17)11(7-10)13(18)19/h1-7,17H,(H,18,19)

InChI Key

GNACUIMUGYAZMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)Br

Origin of Product

United States

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